molecular formula C20H25N3O2 B2438727 2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 958696-17-8

2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2438727
CAS No.: 958696-17-8
M. Wt: 339.439
InChI Key: PENTUWVFQSLVKR-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The compound has a piperidine ring, a phenyl group, and a pyridazinone group. The piperidine ring is a six-membered ring with one nitrogen atom, the phenyl group is a six-membered carbon ring with alternating double and single bonds, and the pyridazinone group is a six-membered ring with two nitrogen atoms and a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyridazinone ring can undergo reactions typical of carbonyls, such as nucleophilic addition. The piperidine ring can act as a base or a nucleophile due to the presence of the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the basic nitrogen in the piperidine ring could impact its solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds, including those related to piperidine and pyridazinone derivatives, have been synthesized and tested for their analgesic and anti-inflammatory activities. Compounds have shown varying degrees of biological activity, demonstrating the potential for development into therapeutic agents (Demchenko et al., 2015).

Pharmacokinetics of ALK Inhibitors

  • The pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, including studies on enzymatic hydrolysis in plasma and how it affects systemic clearance, have been explored. These studies are crucial for understanding the metabolic stability and potential efficacy of these compounds as cancer treatments (Teffera et al., 2013).

Antibacterial and Antioxidant Properties

  • Certain piperidinopropanol derivatives exhibit moderate antibacterial activity and high antioxidant activity, suggesting their potential utility in developing new antimicrobial and antioxidant therapies (Гаспарян et al., 2011).

Electrooxidative Cyclization

  • Electrooxidative methods have been used to synthesize novel oxazinane and oxazolidine derivatives from N-benzyl-2-piperidineethanols and methanols. These reactions highlight the versatility of electrochemical approaches in creating complex heterocyclic structures (Okimoto et al., 2012).

Mass Spectrum Analysis of Growth Hormone Secretagogues

  • The mass spectrum analysis of growth hormone secretagogues provides insight into their structural characteristics and potential therapeutic applications. Such analyses are critical for drug development and understanding the pharmacological properties of new compounds (Qin, 2002).

Antimycobacterial Activity

  • Spiro-piperidin-4-ones have been synthesized and shown to possess significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as novel antimycobacterial agents (Kumar et al., 2008).

Antioxidant and Antimicrobial Potential

  • Novel oxime esters derived from piperidin-4-one have been synthesized and shown to possess promising antioxidant and antimicrobial activities, further highlighting the therapeutic potential of piperidine derivatives (Harini et al., 2014).

Future Directions

Piperidine derivatives are a rich area of study in medicinal chemistry due to their wide range of biological activities. Future research could involve the synthesis and testing of new piperidine derivatives, investigation of their mechanisms of action, and optimization of their properties for therapeutic use .

Properties

IUPAC Name

2-[[1-(2-methylpropanoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15(2)20(25)22-12-10-16(11-13-22)14-23-19(24)9-8-18(21-23)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENTUWVFQSLVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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